molecular formula C12H15NO3 B1479084 2-(4-Ethoxyindolin-1-yl)acetic acid CAS No. 2098103-11-6

2-(4-Ethoxyindolin-1-yl)acetic acid

Cat. No.: B1479084
CAS No.: 2098103-11-6
M. Wt: 221.25 g/mol
InChI Key: PXIXTDMPEMGRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethoxyindolin-1-yl)acetic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Labeling and Biomedical Analysis

One study focuses on the novel stable fluorophore, 6-methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid. This compound exhibits strong fluorescence in a wide pH range, making it valuable for biomedical analysis. Its high stability against light and heat and the ability to strongly fluoresce across a broad pH spectrum underscore its potential for use as a fluorescent labeling reagent in the detection of carboxylic acids (Hirano et al., 2004).

Synthetic Chemistry and Material Development

Another area of application involves synthetic chemistry, where methods for creating complex molecules are explored. For example, the synthesis of previously unknown compounds like 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid through multicomponent reactions demonstrates the compound's role in developing new synthetic pathways. This research underscores the potential of related compounds in creating new materials and chemicals with specific properties (Lichitsky et al., 2022).

Chiral Auxiliary and Derivatization Agents

Compounds similar to the target molecule have been investigated for their use as chiral auxiliary compounds. For instance, research on 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid suggests its utility as a versatile chiral phosphonic auxiliary, showing promise in separating diastereomeric alcohols and amines. This highlights the potential application of such compounds in enantiomeric separation and analysis (Majewska, 2019).

Biochemical Analysis

Biochemical Properties

2-(4-Ethoxyindolin-1-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biological systems.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors and signaling molecules, leading to changes in gene expression and cellular responses . Additionally, this compound may impact cellular metabolism by altering the activity of metabolic enzymes and pathways, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. This compound can bind to enzymes, either inhibiting or activating their activity, which in turn affects downstream biochemical pathways . For instance, indole derivatives have been shown to inhibit certain kinases, leading to altered phosphorylation states of target proteins and subsequent changes in cellular functions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo various degradation pathways, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Indole derivatives are known to participate in the metabolism of tryptophan and other amino acids, leading to the production of bioactive metabolites . These metabolic pathways can influence the levels of key metabolites and affect overall metabolic flux within cells. The interactions of this compound with metabolic enzymes can modulate their activity, thereby impacting the synthesis and degradation of important biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, the compound may interact with intracellular binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Indole derivatives can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.

Properties

IUPAC Name

2-(4-ethoxy-2,3-dihydroindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-16-11-5-3-4-10-9(11)6-7-13(10)8-12(14)15/h3-5H,2,6-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIXTDMPEMGRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1CCN2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Ethoxyindolin-1-yl)acetic acid
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.